N,O-Desethylene Linezolid is a metabolite of the oxazolidinone antibiotic Linezolid, which is primarily used to treat infections caused by Gram-positive bacteria, including resistant strains. This compound arises from the de-ethylation of Linezolid, leading to the removal of an ethyl group from its molecular structure. Understanding N,O-Desethylene Linezolid involves exploring its sources, classification, synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and scientific applications.
N,O-Desethylene Linezolid is formed as a result of the metabolic processes that occur in the human body after the administration of Linezolid. Specifically, it is produced through the action of cytochrome P450 enzymes, particularly CYP1B1 and CYP2J2, which facilitate the oxidative metabolism of Linezolid .
N,O-Desethylene Linezolid falls under the category of pharmaceutical metabolites. It is classified as an oxazolidinone derivative due to its structural relationship with Linezolid. Its chemical structure can be analyzed in terms of its functional groups and stereochemistry.
The enzymatic reaction involves adding oxygen to the Linezolid molecule while removing an ethyl group. This transformation is essential for understanding how Linezolid is processed in vivo and contributes to its pharmacokinetics.
N,O-Desethylene Linezolid retains a similar core structure to Linezolid but lacks the ethyl group attached to the nitrogen atom in the morpholine ring. Its molecular formula can be represented as C₁₈H₁₈F₃N₃O₄S.
N,O-Desethylene Linezolid participates in various chemical reactions primarily related to its metabolic pathway:
The reactions are mediated by cytochrome P450 enzymes that facilitate electron transfer and oxygen incorporation into organic substrates . The specific conditions under which these reactions occur can significantly affect their rates and outcomes.
The mechanism by which N,O-Desethylene Linezolid exerts its effects primarily relates to its role as a metabolite of Linezolid. While it may not exhibit significant antibacterial activity on its own, understanding its formation provides insights into the pharmacodynamics of Linezolid.
Research indicates that N,O-Desethylene Linezolid is one of several metabolites formed during the metabolism of Linezolid, contributing to its pharmacological profile.
N,O-Desethylene Linezolid exists as a solid at room temperature with specific melting and boiling points that can vary based on purity and environmental conditions.
Relevant data regarding these properties are crucial for understanding how this metabolite interacts within biological systems.
N,O-Desethylene Linezolid has limited direct applications but serves as an important marker for studying the metabolism of Linezolid in pharmacokinetic studies. Its analysis aids researchers in understanding drug interactions and potential side effects associated with oxazolidinone antibiotics.
N,O-Desethylene Linezolid (chemical name: (S)-N-[[3-(3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl] acetate) is a structurally defined process-related impurity arising during the synthesis of linezolid, the first commercially available oxazolidinone antibiotic [2] [7]. This compound shares linezolid’s core oxazolidinone ring and fluorophenyl morpholine moiety but features distinctive modifications: acetate substitution at the C5 position instead of linezolid’s acetamidomethyl group, and the absence of the N-desmethyl linkage characteristic of the parent drug [1] [2]. Its formation occurs during the final coupling stage of linezolid synthesis, where incomplete reaction or side reactions involving the (S)-5-aminomethyl-2-oxazolidinone intermediate may yield this acetylated derivative instead of the target acetamide [2].
As a chemical analog, N,O-Desethylene Linezolid exhibits negligible antibacterial activity due to its inability to bind the 23S rRNA peptidyl transferase center in bacterial ribosomes—the specific target of linezolid that enables inhibition of protein synthesis initiation [1] [3]. This loss of function underscores the structure-activity relationship (SAR) critical to oxazolidinone efficacy: the C5 acetamidomethyl group’s configuration and hydrogen-bonding capacity are essential for ribosomal binding affinity [3] [7]. Regulatory guidelines classify it as a "qualified impurity," requiring strict control at levels below 0.15% in the final drug substance to ensure product safety and efficacy [2].
Table 1: Molecular Characteristics of N,O-Desethylene Linezolid vs. Linezolid
Property | N,O-Desethylene Linezolid | Linezolid |
---|---|---|
Chemical Name | (S)-N-[[3-(3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl] acetate | (S)-N-({3-[3-fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide |
Molecular Formula | C₁₇H₂₀FN₃O₅ | C₁₆H₂₀FN₃O₄ |
Molecular Weight (g/mol) | 365.36 | 337.35 |
Key Structural Feature | C5 acetate group | C5 acetamidomethyl group |
The detection and quantification of N,O-Desethylene Linezolid serve as a critical quality indicator in linezolid manufacturing. As a process-related impurity, its presence reflects inefficiencies during the amidation step involving (S)-5-aminomethyl-2-oxazolidinone and N-(3-fluoro-4-morpholinophenyl)acetamide [2]. Analytical methods for its monitoring employ reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection, achieving separation at detection thresholds of 0.05–0.1% [2] [5]. Isolation typically requires preparative HPLC, followed by structural confirmation via tandem spectroscopic techniques: mass spectrometry (MS) reveals its molecular ion at m/z 365.36, while nuclear magnetic resonance (NMR) confirms acetate integration at δ 2.05 ppm and the absence of the characteristic acetamide carbonyl signal [2].
Regulatory frameworks—including ICH Q3A(R2) and pharmacopeial monographs—mandate stringent control of such impurities due to potential impacts on drug stability and therapeutic performance. Studies indicate that elevated levels (>0.2%) may accelerate linezolid degradation in solid dosage forms, though N,O-Desethylene Linezolid itself shows no known toxicity at pharmacopeial limits [2] [8]. Its profiling is integral to quality-by-design (QbD) approaches, where reaction parameters (temperature, solvent composition, coupling agents) are optimized to minimize formation during synthesis [2].
Table 2: Analytical Methods for N,O-Desethylene Linezolid Detection
Method | Conditions | Detection Limit | Utility |
---|---|---|---|
RP-HPLC-UV | C18 column; isocratic MeCN/H₂O (35:65); 254 nm | 0.05% | Routine quality control |
Preparative HPLC | C18 column; gradient MeCN/H₂O (30→70%) | N/A | Bulk isolation for characterization |
LC-MS/MS | ESI+ mode; MRM m/z 365→327 | 0.01% | Trace quantification in biological matrices |
The identification of N,O-Desethylene Linezolid mirrors broader shifts in antibiotic quality control paradigms following the "golden age" of antibiotic discovery (1940–1962) [9] [10]. Early antibiotics like penicillin required minimal impurity profiling due to their natural origin and fermentation-based production. However, the emergence of fully synthetic antibiotics—exemplified by linezolid’s approval in 2000—demanded rigorous analytical oversight of synthesis-derived impurities [1] [16]. Linezolid’s development occurred during a period marked by declining antibiotic innovation (the "discovery void" post-1987), where manufacturing precision became essential to extend the clinical lifespan of novel agents against multidrug-resistant pathogens [10].
The discovery of this impurity was reported in 2002 when pharmaceutical researchers isolated it from crude linezolid batches using preparative chromatography [2]. This coincided with regulatory advancements: ICH guidelines (1999–2005) formalized requirements for impurity identification thresholds (0.10% for daily doses ≤2g), driving innovations in analytical chemistry for antibiotics [2] [8]. The compound’s characterization also provided SAR insights that informed next-generation oxazolidinones (e.g., tedizolid), designed to resist metabolic degradation while minimizing synthetic impurities [3] [7]. Historically, N,O-Desethylene Linezolid exemplifies the industry’s response to two converging challenges: combating antibiotic resistance and ensuring manufacturing precision in synthetic antimicrobials [9] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: